molecular formula C9H10N2O3 B2936481 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one CAS No. 313534-94-0

3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one

Cat. No.: B2936481
CAS No.: 313534-94-0
M. Wt: 194.19
InChI Key: WDLQZGPOKQZCII-UHFFFAOYSA-N
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Description

3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by a quinoline core structure that is partially hydrogenated and substituted with a nitro group at the third position. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one typically involves the nitration of 1,2,5,6,7,8-hexahydroquinolin-2-one. This can be achieved by treating the parent compound with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-1,2,5,6,7,8-hexahydroquinolin-2-one.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct reactivity and biological activity. Its partially hydrogenated quinoline core differentiates it from fully aromatic quinoline derivatives, offering unique chemical and physical properties.

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLQZGPOKQZCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydro-2(1H)-quinolinone (0.134 mol) was added portionwise at 5° C. to sulfuric acid (200 ml). Then HNO3 (0.235 mol) was added portionwise while the temperature was kept below 10° C. The mixture was stirred at 5° C. for 1 hour, poured out carefully into a small amount of ice water and stirred at 0° C. for 10 min. The precipitate was filtered off and dried, yielding 14.2 g (55%) of 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone (intermediate 8)
Quantity
0.134 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.235 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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